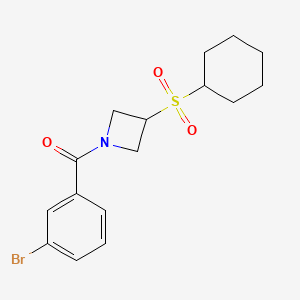

(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Bromophenol derivatives have been synthesized and evaluated for their inhibitory potential against carbonic anhydrase (CA), a key enzyme involved in pH regulation and CO₂ transport. These compounds, including novel bromophenol derivatives, exhibited competitive inhibition against human isoforms hCA I and hCA II, with some showing stronger activity than the clinically used sulfonamide acetazolamide (AZA) (Akbaba et al., 2013). This suggests potential applications in treating conditions like glaucoma, epilepsy, and other disorders related to dysregulated pH and electrolyte balance.

Antioxidant Properties

Studies have synthesized and analyzed the antioxidant activities of bromophenol derivatives, including their radical scavenging activities and reducing power. These compounds have shown effective antioxidant power, compared favorably with standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol (Çetinkaya et al., 2012). The significant antioxidant properties suggest these bromophenol derivatives could be utilized in pharmaceutical formulations to prevent oxidative stress-related diseases.

Catalytic Asymmetric Addition

Azetidinone derivatives have been evaluated for their efficiency in catalytic asymmetric addition reactions, a fundamental process in organic synthesis for producing chiral molecules. Specifically, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showed high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, which is crucial for synthesizing chiral drugs and molecules with high optical purity (Wang et al., 2008). This demonstrates the compound's potential in facilitating asymmetric synthesis, an area of great interest in medicinal chemistry and drug development.

Antiestrogenic Activity

Compounds structurally related to azetidinones have shown potent antiestrogenic activities in both in vitro and in vivo studies, indicating their potential use in developing therapies for estrogen-dependent conditions, such as certain forms of breast cancer (Jones et al., 1979). This highlights the compound's relevance in oncology research, especially in identifying novel treatments for hormone-responsive cancers.

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO3S/c17-13-6-4-5-12(9-13)16(19)18-10-15(11-18)22(20,21)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVQEFNENFCURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)

![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)

![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)

![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)

![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)